Cas no 1213855-60-7 (methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate)

methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate 化学的及び物理的性質
名前と識別子
-
- (R)-2-(tertbutoxycarbonyl)amino)-3-(4-bromophenyl)propanoicacidmethylester
- Boc-4-bromo-D-phenylalanine methyl ester
- N-Boc-p-bromo-D-phenylalanine methyl ester
- (R)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- FDFQRJWLHKSHPZ-GFCCVEGCSA-N
- N-Boc-4-Bromo-D-phenylalanine methyl ester
- (R)-3-(4-bromo-phenyl)-2-tert-butoxycarbonylamino-propionic acid methyl ester
- methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate
- METHYL (R)-3-(4-BROMOPHENYL)-2-((TERT-BUTOXYCARBONYL)AMINO)PROPANOATE
- AKOS030524876
- Methyl(R)-3-(4-bromophenyl)-2-((tert-Butoxycarbonyl)amino)propanoate
- (R)-Methyl3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- methyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- MFCD11053519
- METHYL (2R)-3-(4-BROMOPHENYL)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE
- AS-36285
- CS-0172997
- 1213855-60-7
- methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- EN300-25182558
- (R)-3-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-propionic acid methyl ester (Boc-D-Phe(4-Br)-OMe)
- SCHEMBL2706238
-
- MDL: MFCD11053519
- インチ: 1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1
- InChIKey: FDFQRJWLHKSHPZ-GFCCVEGCSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 357.05757g/mol
- どういたいしつりょう: 357.05757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 2.8
methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 048493-100mg |
N-Boc-4-Bromo-D-phenylalanine methyl ester |
1213855-60-7 | 95% | 100mg |
£67.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1261383-5g |
Boc-4-bromo-D-phenylalanine methyl ester |
1213855-60-7 | 95% | 5g |
$600 | 2024-06-06 | |
Enamine | EN300-25182558-5.0g |
methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1213855-60-7 | 95% | 5.0g |
$535.0 | 2024-06-19 | |
Enamine | EN300-25182558-0.05g |
methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1213855-60-7 | 95% | 0.05g |
$155.0 | 2024-06-19 | |
Enamine | EN300-25182558-0.1g |
methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1213855-60-7 | 95% | 0.1g |
$163.0 | 2024-06-19 | |
Enamine | EN300-25182558-0.25g |
methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1213855-60-7 | 95% | 0.25g |
$171.0 | 2024-06-19 | |
Enamine | EN300-25182558-10.0g |
methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1213855-60-7 | 95% | 10.0g |
$793.0 | 2024-06-19 | |
Enamine | EN300-25182558-0.5g |
methyl (2R)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1213855-60-7 | 95% | 0.5g |
$177.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y1261383-25g |
Boc-4-bromo-D-phenylalanine methyl ester |
1213855-60-7 | 95% | 25g |
$1900 | 2024-06-06 | |
abcr | AB283420-1g |
(R)-3-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-propionic acid methyl ester (Boc-D-Phe(4-Br)-OMe); . |
1213855-60-7 | 1g |
€337.10 | 2024-06-12 |
methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoateに関する追加情報
Methyl (2R)-3-(4-Bromophenyl)-2-{(tert-Butoxy)carbonylamino}propanoate (CAS No. 1213855-60-7): A Comprehensive Overview
Methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate (CAS No. 1213855-60-7) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxycarbonyl)amino}propanoate, is a chiral ester that has garnered attention due to its potential as an intermediate in the synthesis of bioactive molecules and drug candidates.
The structure of methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate features a bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester moiety. These functional groups provide the compound with unique reactivity and stability, making it an ideal candidate for various synthetic transformations. The presence of the Boc protecting group allows for controlled deprotection, enabling the synthesis of complex molecules with high stereochemical purity.
Recent advancements in the field of medicinal chemistry have highlighted the importance of chiral compounds in drug development. Methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate is no exception. Its chiral center at the proline-like structure imparts enantiomeric purity, which is crucial for optimizing the pharmacological properties of potential drug candidates. Studies have shown that enantiomerically pure compounds often exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts.
In the context of organic synthesis, methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate serves as a valuable building block for the construction of complex organic molecules. The bromophenyl group can be used for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a wide range of aryl or vinyl groups. Additionally, the methyl ester can be hydrolyzed to form the corresponding carboxylic acid, which can undergo further transformations to generate diverse functional groups.
The tert-butoxycarbonyl (Boc) protecting group in methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate is particularly useful for protecting amino groups during multistep syntheses. The Boc group can be selectively removed under mild acidic conditions, allowing for the introduction of other functional groups or further derivatization without affecting other parts of the molecule. This feature makes methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate an excellent choice for peptide synthesis and the preparation of amino acid derivatives.
From a pharmaceutical perspective, methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate has shown promise in the development of new therapeutic agents. Research has focused on its potential as an intermediate in the synthesis of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases. For instance, derivatives of this compound have been explored for their anti-inflammatory and anti-cancer properties.
In addition to its synthetic utility, methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate has been studied for its biological activity. Preliminary studies have indicated that it exhibits moderate inhibitory activity against certain enzymes and receptors, suggesting its potential as a lead compound for further optimization. The ability to fine-tune its structure through chemical modifications offers a promising avenue for enhancing its biological properties and developing more potent and selective drug candidates.
The safety profile of methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate is another important consideration in its application. Toxicity studies have shown that it is generally well-tolerated at therapeutic concentrations, although further research is needed to fully understand its long-term effects and potential side effects. Proper handling and storage guidelines should be followed to ensure safe use in laboratory settings.
In conclusion, methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate (CAS No. 1213855-60-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and versatile reactivity make it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, and pharmaceutical development. As ongoing research continues to uncover new applications and optimize its properties, methyl (2R)-3-(4-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate is poised to play a crucial role in advancing our understanding and treatment of various diseases.
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